molecular formula C26H52O2 B1206880 Decyl palmitate CAS No. 42232-27-9

Decyl palmitate

Cat. No. B1206880
CAS RN: 42232-27-9
M. Wt: 396.7 g/mol
InChI Key: IYDRZGXWJPJSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decyl palmitate, also known as decyl hexadecanoate, is a palmitate ester resulting from the formal condensation of the carboxy group of palmitic acid with the hydroxy group of decan-1-ol . It has a molecular formula of C26H52O2, an average mass of 396.690 Da, and a monoisotopic mass of 396.396729 Da .


Synthesis Analysis

Decyl palmitate can be synthesized through Fischer esterification, a process that involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid . In the case of decyl palmitate, palmitic acid (a saturated fatty carboxylic acid) reacts with 1-decanol (a primary linear alcohol) to form the ester .


Molecular Structure Analysis

The molecular structure of decyl palmitate consists of a palmitate (hexadecanoate) moiety and a decyl group . The decyl group is attached to the palmitate moiety through an ester linkage . The structure of decyl palmitate can be represented by the canonical SMILES string: CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCC .


Chemical Reactions Analysis

While specific chemical reactions involving decyl palmitate are not detailed in the search results, it’s known that esters like decyl palmitate can undergo hydrolysis under strong acid or strong alkali conditions . This reaction would break the ester bond, yielding the original carboxylic acid (palmitic acid) and alcohol (1-decanol).


Physical And Chemical Properties Analysis

Decyl palmitate is a solid at room temperature . It is insoluble in water but soluble in ethyl ether . It is stable under normal conditions, but can be hydrolyzed under strong acid or strong alkali conditions . In terms of thermal properties, decyl palmitate has been reported to possess relatively high enthalpies of fusion above 190 J/g and thermal stability over three repeated cycles .

Scientific Research Applications

1. Nanoemulsion and Hydrogel Systems for Topical Delivery

Decyl palmitate, particularly in its ester form as retinyl palmitate, shows significant potential in the field of topical skin treatments. A study by Algahtani et al. (2020) focused on the encapsulation of retinyl palmitate in nanoemulsions, which were then incorporated into hydrogel systems. This approach improved the topical delivery and stability of retinyl palmitate, making it more effective in treating skin disorders such as acne, skin aging, and wrinkles (Algahtani, Ahmad, & Ahmad, 2020).

2. Microbial Production for Cosmeceuticals

Another application is the microbial production of retinyl palmitate for cosmeceutical uses. Choi et al. (2020) demonstrated the synthesis of retinyl palmitate using metabolically engineered Escherichia coli, which proved beneficial for skin physiology. The study highlighted the potential of microbial systems for large-scale production of retinyl palmitate and its application in anti-aging products (Choi et al., 2020).

3. Effects on Ischemic Hearts and Diabetic Rats

Lopaschuk and Spafford (1989) investigated the effects of palmitate on ischemic hearts in diabetic rats. They found that palmitate accelerated mechanical failure rates in these hearts, suggesting implications for understanding heart function under diabetic conditions (Lopaschuk & Spafford, 1989).

4. Study of Fatty Acid Metabolism

A study by Jong et al. (2009) used [11C]Palmitate PET to analyze myocardial fatty acid metabolism, providing insights into the metabolic processes involving palmitate in the human heart (Jong et al., 2009).

5. Lipotoxicity in Pancreatic Beta-Cells

Research by Briaud et al. (2001) explored the lipotoxicity of palmitate in pancreatic beta-cells, particularly focusing on the glucose-dependent esterification of fatty acids. This study is crucial for understanding the metabolic effects of palmitate on insulin production and diabetes (Briaud et al., 2001).

6. Impact on Chylomicron Metabolism

In the context of lipoprotein metabolism, research by Berr et al. (1985) indicated that retinyl palmitate is a useful marker for studying chylomicron metabolism in humans. Their findings provide a foundation for understanding lipid metabolism and its disorders (Berr, Eckel, & Kern, 1985).

7. Oxidation Studies for Fuel Applications

An experimental study by Hakka et al. (2009) on the oxidation of surrogates for diesel and biodiesel fuels, including methyl palmitate, provided insights into combustion processes and potential applications of palmitate derivatives in fuel technology (Hakka, Glaude, Herbinet, & Battin‐Leclerc, 2009).

properties

IUPAC Name

decyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O2/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-26(27)28-25-23-21-19-12-10-8-6-4-2/h3-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDRZGXWJPJSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068374
Record name Hexadecanoic acid, decyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decyl palmitate

CAS RN

42232-27-9
Record name Decyl hexadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42232-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decyl palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042232279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 42232-27-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152078
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexadecanoic acid, decyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexadecanoic acid, decyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.641
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DECYL PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDD3SU9U0A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decyl palmitate
Reactant of Route 2
Reactant of Route 2
Decyl palmitate
Reactant of Route 3
Reactant of Route 3
Decyl palmitate
Reactant of Route 4
Reactant of Route 4
Decyl palmitate
Reactant of Route 5
Reactant of Route 5
Decyl palmitate
Reactant of Route 6
Reactant of Route 6
Decyl palmitate

Citations

For This Compound
37
Citations
MM Fiume, BA Heldreth, WF Bergfeld… - … journal of toxicology, 2015 - journals.sagepub.com
… Decyl palmitate/42232-27-9 The ester of decyl alcohol and palmitic acid that conforms to the formula. The ester obtained from the reaction of decyl alcohol with palmitic acid. Skin-cond …
Number of citations: 27 journals.sagepub.com
WR Finnerty, RE Kallio - Journal of Bacteriology, 1964 - Am Soc Microbiol
… * Specific activity calculated on the basis of ester isolated after dilution with carrier tetradecyl palmitate. Dilution factor for the above data was 37.36. …
Number of citations: 27 journals.asm.org
RW Crowe, CP Smyth - Journal of the American Chemical Society, 1951 - ACS Publications
… a wide temperature rangeat frequencies from 0.5 to 100 kilocycles, reDecyl palmitate, re-dodecyl stearate and re-hexadecyl palmitate possess high dielectric constants below their …
Number of citations: 22 pubs.acs.org
A Serdari, E Lois, S Stournas - Industrial & engineering chemistry …, 1999 - ACS Publications
The objective of this work was to assess how esters of mono- and dicarboxylic acids of different structure affect diesel fuel quality, by measuring cetane numbers and cold flow properties …
Number of citations: 77 pubs.acs.org
RW Crowe, JD Hoffman, CP Smyth - The Journal of Chemical Physics, 1952 - pubs.aip.org
… The rotator phase of n-dodecyl stearate could be super-cooled as much as 17 before the transition took place, while the transition in n-decyl palmitate could be found only on warming. …
Number of citations: 16 pubs.aip.org
SH Goh, SK Yeong, CW Wang - Journal of the American Oil Chemists' …, 1993 - Springer
… was assayed by determining the amount of decyl palmitate produced from the reaction of … amount of lipase required to produce 1 gmole decyl palmitate/min. Lipozyme has an activity of …
Number of citations: 81 link.springer.com
MM Fiume, BA Heldreth, WF Bergfeld - brahston.com
… -саргуіасе Coco-caprylate/caprate Coco-rapeseedate Decyl castorate Decyl cocoate" Decyl isostearate Decyl jojobate Decyl laurate Decyl myristate" Decyl oleate" Decyl palmitate …
Number of citations: 2 brahston.com
A Greminger, J Frasca, K Goyak, C North - ALTEX-Alternatives to animal …, 2023 - altex.org
… The case study test substances represent two poorly soluble substances, tetrakis (2-ethylbutyl) orthosilicate and decyl palmitate, and two UVCB substances, alkylated anisole and …
Number of citations: 2 www.altex.org
A Di Giacomo, CP Smyth - Journal of the American Chemical …, 1956 - ACS Publications
… thelong-chain esters, w-decyl palmitate and «-hexadecylpalmitate.8 However,while the dielectric constant of redecyl palmitate decreases slightly with decreasing temperature before the …
Number of citations: 4 pubs.acs.org
N Ieda, K Mantri, Y Miyata, A Ozaki… - Industrial & …, 2008 - ACS Publications
A variety of multivalent metal salt, many of them are hydrates, were screened as catalysts for the esterification of fatty acids and alcohols. These salts included chlorides, nitrates, sulfates…
Number of citations: 53 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.